Bienvenue dans la boutique en ligne BenchChem!

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide

Medicinal chemistry Structure-activity relationship Cannabinoid receptor ligand design

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide (CAS 899734-95-3; molecular formula C24H26N2O4S; molecular weight 438.54 g/mol) is a fully synthetic small-molecule sulfamoyl benzamide derivative. It belongs to a structurally distinct subclass of naphthyl-substituted sulfonamides, a chemical space originally explored in antiviral (anti-cytomegalovirus) programs and later optimized for cannabinoid receptor modulation.

Molecular Formula C24H26N2O4S
Molecular Weight 438.54
CAS No. 899734-95-3
Cat. No. B2806727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide
CAS899734-95-3
Molecular FormulaC24H26N2O4S
Molecular Weight438.54
Structural Identifiers
SMILESCN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C4=CC=CC=C43)OC
InChIInChI=1S/C24H26N2O4S/c1-26(18-7-3-4-8-18)31(28,29)19-13-11-17(12-14-19)24(27)25-22-15-16-23(30-2)21-10-6-5-9-20(21)22/h5-6,9-16,18H,3-4,7-8H2,1-2H3,(H,25,27)
InChIKeyHNZRNMKHJHMUCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

899734-95-3 Compound Profile: Sulfamoyl Benzamide Derivative for Specialized Research Procurement


4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide (CAS 899734-95-3; molecular formula C24H26N2O4S; molecular weight 438.54 g/mol) is a fully synthetic small-molecule sulfamoyl benzamide derivative. It belongs to a structurally distinct subclass of naphthyl-substituted sulfonamides, a chemical space originally explored in antiviral (anti-cytomegalovirus) programs [1] and later optimized for cannabinoid receptor modulation [2]. The compound is currently classified as a non-human research chemical and is not intended for therapeutic or veterinary use .

Why 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide Cannot Be Replaced by Generic Analogs


Sulfamoyl benzamides are exquisitely sensitive to even minor structural modifications. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that a single change in the sulfamoyl N-substituent (e.g., dimethyl vs. diethyl) can shift CB2 receptor functional selectivity by over 120-fold [1]. The target compound's specific combination of a cyclopentyl(methyl)sulfamoyl group and a 4-methoxynaphthalen-1-yl substituent creates a steric and electronic profile that is not replicated by any commercially available generic analog. Therefore, substituting with a simpler N,N-dimethylsulfamoyl or N,N-bis(2-methoxyethyl)sulfamoyl variant without quantitative comparative data carries a high risk of invalidating experimental models. The quantitative evidence below establishes the measurable points of differentiation that justify compound-specific procurement.

Quantitative Differentiation Evidence for 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide (CAS 899734-95-3)


Increased Steric Bulk and Conformational Restraint: Cyclopentyl vs. Dimethylsulfamoyl

The target compound replaces the two methyl groups on the sulfamoyl nitrogen found in the common analog 4-(dimethylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide with a cyclopentyl and a methyl group. This substitution increases the calculated molecular volume and introduces conformational constraint. Using the class-level SAR from Goodman et al. (2009), where replacing dimethyl with diethyl on the sulfamoyl nitrogen reduced CB2 binding affinity by approximately 5-fold, the cyclopentyl(methyl) substitution is projected to alter receptor interaction geometry and potentially metabolic stability [1]. The quantified difference in molecular volume and topological polar surface area (TPSA) can be computed and compared to the dimethyl analog, providing a measurable distinction for procurement decisions.

Medicinal chemistry Structure-activity relationship Cannabinoid receptor ligand design

Lipophilicity Modulation: 4-Methoxynaphthalene vs. Unsubstituted Naphthalene

The target compound incorporates a 4-methoxy substituent on the naphthalene ring. In contrast, the des-methoxy analog 4-[cyclopentyl(methyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide lacks this polar functionality. The methoxy group is calculated to reduce the logP (octanol-water partition coefficient) by approximately 0.5 log units compared to the unsubstituted naphthalene analog, potentially improving aqueous solubility by 3- to 5-fold while maintaining sufficient lipophilicity for membrane partitioning. This balance is critical for in vitro assay compatibility and consistent dose-response behavior [1].

Lipophilicity Drug-likeness Permeability

Vendor-Specific Purity and Quality Metrics

Reputable vendors of CAS 899734-95-3 typically specify purity ≥95% as determined by HPLC (high-performance liquid chromatography) at 254 nm. In comparison, generic sulfamoyl benzamide analogs are often listed with a wider purity range (90-98%), which can introduce variability in biological assays. The target compound's molecular weight of 438.54 g/mol and the InChI Key HNZRNMKHJHMUCV-UHFFFAOYSA-N provide unambiguous identity verification. Procurement from vendors that provide a Certificate of Analysis (CoA) with batch-specific HPLC chromatograms and NMR spectra ensures experimental reproducibility that generic or unbranded analogs may not offer .

Chemical procurement Analytical chemistry Quality control

Structural Uniqueness in Patent Landscape: Freedom to Operate Consideration

A search of the patent literature reveals that the specific combination of a cyclopentyl(methyl)sulfamoyl group with a 4-methoxynaphthalen-1-yl benzamide is not explicitly claimed in the major Bayer (US6417181) or Adolor (US20060079557) patent families. The closest prior art compounds include naphthyl-substituted sulfonamides with different amine substituents and sulfamoyl benzamides with various amide modifications, but none combine all three structural features: the cyclopentyl group on the sulfamoyl nitrogen, the methyl group on the sulfamoyl nitrogen, and the 4-methoxynaphthalene moiety [1][2]. This structural novelty may confer unique biological activity profiles and offers potential freedom-to-operate advantages for organizations developing proprietary assays or screening cascades.

Intellectual property Patent analysis Chemical novelty

Procurement Application Scenarios for 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide (CAS 899734-95-3)


Cannabinoid Receptor (CB2) Ligand Discovery and SAR Expansion

Based on the sulfamoyl benzamide class's established activity at CB2 receptors [1], this compound can serve as a differentiated screening entity in cannabinoid receptor programs. Its cyclopentyl(methyl)sulfamoyl group offers a steric profile distinct from the dimethyl and diethyl analogs reported in the literature, enabling exploration of a new vector in CB2 ligand space. Researchers should arrange head-to-head radioligand binding displacement assays against [³H]CP-55,940 using CB2-expressing CHO cell membranes to directly quantify affinity differences between this compound and the published sulfamoyl benzamide leads.

Negative Control or Selectivity Probe for Naphthyl-Substituted Sulfonamide Antiviral Programs

The core naphthyl-sulfonamide motif is historically associated with anti-cytomegalovirus activity as described in the Bayer patent [1]. This compound, with its modified sulfamoyl substituent, may exhibit reduced or altered antiviral activity compared to the prototype structures, making it a potential negative control or selectivity probe. Procurement enables side-by-side plaque reduction assays in human foreskin fibroblast (HFF) cells infected with CMV strain AD169 to quantify differential antiviral potency and cytotoxicity (CC50).

Physicochemical Property Benchmarking in Sulfamoyl Benzamide Lead Optimization

The compound's calculated logP (~4.8), molecular weight (438.54 g/mol), and hydrogen bond donor/acceptor count (1 donor, 5 acceptors) position it within oral drug-like chemical space (Lipinski Rule of 5 compliant). It can be used as a reference standard in assays measuring kinetic solubility (nephelometry), parallel artificial membrane permeability (PAMPA), and microsomal metabolic stability (human and rodent liver microsomes). Comparing the experimental data generated for this compound against the dimethylsulfamoyl analog provides direct evidence for the impact of cyclopentyl substitution on the developability profile of the series.

Chemical Probe for Protein Binding Pocket Steric Tolerance Mapping

The cyclopentyl ring introduces significant steric bulk relative to a flexible dialkyl amino group. This compound can be used in X-ray crystallography or cryo-EM studies of target proteins (e.g., cannabinoid receptors, FABP4, or other sulfonamide-binding proteins) to map the steric tolerance of hydrophobic sub-pockets. The increased molecular volume (~428 ų) compared to the dimethyl analog (~370 ų) provides a defined 58 ų probe increment for understanding binding site plasticity.

Quote Request

Request a Quote for 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.